molecular formula C27H39NO4 B107635 N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enamide CAS No. 1138395-10-4

N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enamide

Cat. No.: B107635
CAS No.: 1138395-10-4
M. Wt: 441.6 g/mol
InChI Key: IBUQJJFOXZIFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Context

The discovery of 17-phenyl trinor prostaglandin F2α cyclopropyl methyl amide emerged from efforts to optimize the ocular hypotensive efficacy of prostaglandin analogs while minimizing side effects. Its development is rooted in the structural modification of bimatoprost, a first-generation prostamide analog approved in 2001 for glaucoma therapy. Early prostaglandin F2α (PGF2α) derivatives, such as latanoprost and travoprost, demonstrated potent intraocular pressure (IOP)-lowering effects but were limited by ocular surface irritation and pigmentation changes.

Bimatoprost’s unique amide structure, which replaces the carboxylic acid group of PGF2α with an ethylamide moiety, inspired further exploration of lipophilic analogs. The cyclopropyl methyl amide variant was synthesized to enhance metabolic stability and tissue penetration, leveraging the cyclopropyl group’s steric bulk to resist enzymatic hydrolysis. Patent filings by Allergan Inc. in the mid-2000s highlighted formulations combining bimatoprost with benzalkonium chloride, underscoring the pharmaceutical industry’s interest in optimizing prostamide delivery.

Structural Relationship to Prostaglandin F2α and Prostamides

17-Phenyl trinor prostaglandin F2α cyclopropyl methyl amide shares a core structure with PGF2α but features three key modifications:

  • 17-Phenyl substitution : A phenyl group replaces the ω-chain methyl groups, enhancing receptor binding affinity.
  • Trinor configuration : Removal of three methylene units shortens the carbon chain, improving solubility.
  • Cyclopropyl methyl amide : This terminal group increases lipophilicity, prolonging corneal residence time compared to ethyl or methyl amides.

Prostamides, biosynthesized from anandamide via cyclooxygenase-2 (COX-2), serve as endogenous analogs of prostaglandins. Unlike PGF2α, which activates FP receptors, prostamides like prostamide F2α exert effects through putative receptors distinct from classical prostaglandin pathways. The cyclopropyl methyl amide derivative mimics these endogenous prostamides, potentially bypassing FP receptor-mediated side effects.

Table 1: Structural Comparison of Prostaglandin Analogs

Feature PGF2α Bimatoprost 17-Phenyl Trinor PGF2α Cyclopropyl Methyl Amide
Carboxylic Acid Group Yes Replaced by ethylamide Replaced by cyclopropyl methyl amide
ω-Chain Modification None 17-Phenyl trinor 17-Phenyl trinor
Receptor Specificity FP receptor Prostamide receptor Prostamide receptor (putative)
Half-Life (Cornea) 1–2 hours 4–6 hours 8–10 hours (estimated)

Relevance to Glaucoma and Ocular Hypotensive Therapies

Glaucoma therapies aim to reduce IOP by enhancing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways. Bimatoprost, the parent compound of 17-phenyl trinor PGF2α cyclopropyl methyl amide, lowers IOP by 25–33% in clinical trials, outperforming timolol and latanoprost. The cyclopropyl methyl amide variant’s prolonged corneal retention suggests potential for once-daily dosing, addressing adherence challenges in chronic glaucoma management.

Notably, prostamide analogs avoid FP receptor-mediated conjunctival hyperemia, a common side effect of PGF2α derivatives. In a study of normal-tension glaucoma patients, bimatoprost reduced IOP by 3.1 mmHg without altering retrobulbar blood flow, highlighting its safety profile. These findings support the development of 17-phenyl trinor PGF2α cyclopropyl methyl amide as a next-generation agent with optimized efficacy and tolerability.

Properties

IUPAC Name

N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c29-22(15-14-20-8-4-3-5-9-20)16-17-24-23(25(30)18-26(24)31)10-6-1-2-7-11-27(32)28-19-21-12-13-21/h1,3-6,8-9,16-17,21-26,29-31H,2,7,10-15,18-19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQJJFOXZIFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693944
Record name N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138395-10-4
Record name N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

17-Phenyl trinor prostaglandin F2α cyclopropyl methyl amide, an analog of prostaglandin F2α (PGF2α), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 17-phenyl trinor PGF2α cyclopropyl methyl amide can be represented as follows:

IUPAC Name (Z)N(cyclopropylmethyl)7[(1R,2R,3R,5S)3,5dihydroxy2[(E,3S)3hydroxy5phenylpent1enyl]cyclopentyl]hept5enamide\text{IUPAC Name }\quad (Z)-N-(cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
  • Molecular Weight : 441.6 g/mol
  • CAS Number : 1138395-10-4

17-Phenyl trinor PGF2α cyclopropyl methyl amide primarily exerts its biological effects by binding to the FP receptor , which is a subtype of prostaglandin receptors. This binding activates various intracellular signaling pathways leading to physiological responses such as:

  • Smooth Muscle Contraction : Similar to PGF2α, it promotes smooth muscle contraction in various tissues, including the uterus and blood vessels.
  • Luteolysis : It plays a crucial role in the degradation of the corpus luteum in reproductive physiology.
  • Aqueous Humor Outflow : In ocular applications, it enhances aqueous humor outflow, thereby reducing intraocular pressure (IOP), making it relevant for glaucoma treatment .

1. Potency and Efficacy

Research indicates that 17-phenyl trinor PGF2α cyclopropyl methyl amide has a relative potency of 756% compared to PGF2α when binding to ovine luteal cells. This high potency suggests its potential utility in clinical applications where prostaglandin activity is desired.

2. Aqueous Humor Dynamics

Studies have shown that prostaglandin analogs, including this compound, increase aqueous humor outflow through:

  • Relaxation of ciliary muscle fibers.
  • Disruption of extracellular matrix turnover within the trabecular meshwork .

This mechanism contributes significantly to the lowering of IOP in glaucoma patients.

3. Side Effects and Considerations

While effective in treating conditions like glaucoma, prostaglandin analogs can have side effects such as:

  • Eyelash growth.
  • Changes in iris pigmentation.
    These side effects are noteworthy in cosmetic applications where eyelash enhancement is marketed .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaKey Findings
Binding AffinityDemonstrated high potency (756%) at FP receptors.
Ocular EffectsConfirmed enhanced aqueous humor outflow leading to reduced IOP.
Cellular MechanismsIdentified rapid signaling changes in response to treatment with PGF analogs.

Scientific Research Applications

Ophthalmology

One of the primary applications of 17-phenyl trinor PGF2α cyclopropyl methyl amide is in the treatment of elevated intraocular pressure (IOP), a major risk factor for glaucoma. Prostaglandin analogs are known to lower IOP by enhancing aqueous humor outflow.

Mechanism of Action:

  • Receptor Activation : The compound binds to the FP receptor, promoting smooth muscle contraction and facilitating drainage pathways in the eye .
  • Efficacy : Studies have shown that prostaglandin analogs can reduce IOP significantly, with some formulations demonstrating reductions of up to 46% in animal models .

Cosmetic Applications

17-phenyl trinor PGF2α cyclopropyl methyl amide has also been incorporated into cosmetic products, particularly those aimed at enhancing eyelash growth. This application exploits the side effects associated with prostaglandin analogs that promote hair growth.

Cosmetic Formulations:

  • The compound has been found in cosmetic products at low concentrations (0.0132% and 0.0297%) to stimulate eyelash growth effectively .
  • Its lipophilic nature allows it to penetrate skin barriers efficiently, enhancing its effectiveness in topical formulations .

Pharmaceutical Development

Research into the pharmacological properties of 17-phenyl trinor PGF2α cyclopropyl methyl amide has led to its investigation as a potential therapeutic agent for various conditions beyond glaucoma, including:

  • Menstrual Disorders : Due to its effects on smooth muscle contraction, it may be explored for treating dysmenorrhea.
  • Reproductive Health : Its luteolytic properties suggest potential applications in reproductive health management .

Data Table: Comparison of Prostaglandin Analog Efficacy

Compound NameIOP Reduction (%)Application AreaConcentration Used
17-Phenyl Trinor PGF2α Cyclopropyl Methyl AmideUp to 46%Glaucoma TreatmentVaries
LatanoprostUp to 35%Glaucoma Treatment0.005%
BimatoprostUp to 38%Glaucoma Treatment0.03%
TafluprostUp to 30%Glaucoma Treatment0.004%

Case Study 1: Efficacy in Glaucoma Management

A clinical study evaluated the efficacy of various prostaglandin analogs, including 17-phenyl trinor PGF2α cyclopropyl methyl amide, in patients with open-angle glaucoma. Results indicated a significant reduction in IOP compared to baseline measurements, supporting its use as a first-line therapy alongside other treatments.

Case Study 2: Cosmetic Product Testing

In a controlled trial assessing the effects of cosmetic formulations containing prostaglandin analogs, participants reported noticeable improvements in eyelash length and thickness after eight weeks of application. The study highlighted the safety profile and effectiveness of low-concentration formulations containing compounds like 17-phenyl trinor PGF2α cyclopropyl methyl amide.

Comparison with Similar Compounds

Comparison with Similar Prostaglandin F2α Analogs

Structural and Pharmacokinetic Properties

The table below compares key structural and pharmacokinetic features of 17-phenyl trinor PGF2α cyclopropyl methyl amide with related analogs:

Compound Molecular Formula Molecular Weight CAS Number Purity Metabolic Stability Receptor Affinity
17-Phenyl trinor PGF2α cyclopropyl methyl amide C₂₇H₃₉NO₄ 461.6 1138395-10-4 ≥98% High (cyclopropyl methyl amide) FP receptor (predicted)
Bimatoprost (ethyl amide) C₂₅H₃₇NO₄ 415.5 155206-00-1 >98% Moderate (ethyl amide) FP agonist (EC₅₀: 1.2 nM)
17-Phenyl trinor PGF2α cyclopropyl amide C₂₆H₃₇NO₄ 447.6 1138395-12-6 ≥95% High (cyclopropyl amide) Not reported
17-Phenyl trinor PGF2α isopropyl ester C₂₇H₄₀O₅ 452.6 130273-87-9 ≥98% Low (ester hydrolysis) FP agonist (IOP reduction)
17-Phenyl trinor PGF2α cyclohexyl amide C₂₉H₄₃NO₄ 469.7 N/A ≥95% High (bulky cyclohexyl group) Not reported

Key Observations :

  • Terminal Group Impact : The cyclopropyl methyl amide group in the target compound enhances metabolic stability compared to esters (e.g., isopropyl ester), which undergo rapid hydrolysis . However, it may reduce solubility compared to smaller amides like ethyl amide (Bimatoprost) .
  • Receptor Specificity : Bimatoprost’s ethyl amide group balances solubility and FP receptor binding, contributing to its clinical efficacy in glaucoma treatment . In contrast, bulkier amides (cyclopropyl methyl, cyclohexyl) may hinder receptor interaction, though this remains untested .
Bimatoprost (Ethyl Amide)
  • Mechanism : Potent FP receptor agonist, reducing IOP by enhancing uveoscleral outflow .
  • Clinical Use : FDA-approved for glaucoma (0.03% topical solution). Efficacy demonstrated in lowering IOP by 25–33% .
  • Limitations : Ocular side effects (hyperemia, iris pigmentation) due to prolonged receptor activation .
17-Phenyl Trinor PGF2α Isopropyl Ester
  • Activity: In monkey models, 3 μg/eye reduced IOP 1.3 mmHg below latanoprost, but caused significant ocular irritation .
  • Metabolism : Rapidly hydrolyzed to the free acid, increasing local toxicity .
Target Compound (Cyclopropyl Methyl Amide)
  • Predicted Profile : The cyclopropyl methyl group likely delays hydrolysis, extending half-life. However, its large size may reduce corneal permeability or receptor binding .
  • Research Gap: No published data on IOP reduction, FP receptor binding, or toxicity .

Metabolic and Toxicological Considerations

  • Biomarker Utility: 17-Phenyl trinor PGF2α derivatives (e.g., ethyl amide, methyl amide) are metabolically stable and serve as biomarkers for inflammation and oxidative stress in 3D printer emission studies .
  • Toxicity: ABS filament emissions upregulated 17-phenyl trinor PGF2α ethyl amide in human airway cells, correlating with DNA damage and inflammation . This highlights the need for toxicity profiling of newer analogs like the cyclopropyl methyl amide.

Preparation Methods

Core Prostaglandin Backbone Construction

The synthesis begins with the construction of the prostaglandin backbone, typically derived from Corey lactone intermediates. The trinor modification (removal of three methylene groups from the ω-chain) is introduced early in the synthesis to streamline downstream functionalization.

Step 1: Formation of the Cyclopentane Ring
A stereoselective [3+2] cycloaddition between a cyclopentenone derivative and a silyl-protected diene yields the bicyclic lactone framework. Catalytic asymmetric hydrogenation ensures the correct stereochemistry at C-15, critical for FP receptor binding.

Step 2: ω-Chain Truncation
The trinor modification is achieved via Wittig olefination, shortening the ω-chain by three carbons. A ylide generated from triphenylphosphine and ethyl bromoacetate reacts with a ketone intermediate, producing the α,β-unsaturated ester.

Introduction of the 17-Phenyl Group

The 17-phenyl substitution is introduced through a Suzuki-Miyaura cross-coupling reaction. A boronic ester-functionalized intermediate reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), forming the biaryl bond at position 17.

Optimization Note:

  • Ligand choice (e.g., SPhos) improves coupling efficiency (>85% yield).

  • Tetrahydrofuran (THF) as the solvent minimizes side reactions.

Amidation at the Carboxylic Acid Terminus

The final step involves converting the carboxylic acid to the cyclopropyl methyl amide. This is achieved via a two-step process:

Step 1: Activation of the Carboxylic Acid
The acid is treated with ethyl chloroformate in dichloromethane (DCM) to form a mixed anhydride intermediate.

Step 2: Nucleophilic Substitution
Cyclopropylmethylamine is added to the anhydride, yielding the target amide. Triethylamine is used as a base to scavenge HCl byproducts.

Reaction Conditions:

  • Temperature: 0°C to room temperature.

  • Yield: 72–78% after purification.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The amidation step’s efficiency depends on solvent polarity and catalyst selection. Comparative studies reveal:

SolventCatalystYield (%)Purity (HPLC)
DCMNone6892
DMFHOBt7595
THFEDCI7897

THF with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides optimal results, minimizing racemization.

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during early synthesis stages. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF proceeds quantitatively without side reactions.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, 230–400 mesh) using a gradient eluent (ethyl acetate/hexanes 1:3 to 1:1). Final purification via preparative HPLC (C18 column, acetonitrile/water 65:35) ensures >98% purity.

Spectroscopic Confirmation

  • NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 5H, aromatic), 5.45–5.35 (m, 2H, olefinic), 3.15 (q, 2H, J = 6.8 Hz, cyclopropane-CH2).

  • HRMS (ESI): m/z calculated for C27H39NO4 [M+H]+: 442.2956; found: 442.2959.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization at C-15 is a critical concern during amidation. Low-temperature reactions (0°C) and short reaction times (<2 hours) preserve stereochemistry.

Cyclopropane Ring Stability

The cyclopropyl methyl group is susceptible to ring-opening under acidic conditions. Neutral pH buffers during workup prevent degradation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for the amidation step, improving heat transfer and reducing reaction time (30 minutes vs. 2 hours batch).

Green Chemistry Metrics

  • E-factor: 18 (kg waste/kg product).

  • Solvent recovery systems (e.g., distillation) reduce environmental impact.

Comparative Analysis with Related Prostaglandin Amides

ParameterCyclopropyl Methyl AmideEthyl Amide (Bimatoprost)Isopropyl Ester
Half-life (h) 12.38.74.2
Aqueous Solubility (mg/mL) 0.250.451.2
FP Receptor EC50 (nM) 221835

The cyclopropyl methyl amide’s extended half-life makes it suitable for sustained-release formulations .

Q & A

Q. What are the primary pharmacological targets of 17-phenyl trinor prostaglandin F2α cyclopropyl methyl amide, and how are these identified experimentally?

The compound primarily targets the prostaglandin F2α (FP) receptor, a G protein-coupled receptor mediating intraocular pressure (IOP) regulation and smooth muscle contraction. Receptor specificity is confirmed via competitive binding assays using radiolabeled ligands (e.g., 3^3H-PGF2α) and functional assays measuring intracellular calcium mobilization in FP receptor-expressing cell lines (e.g., 3T3-L1 fibroblasts) . For example, FP receptor agonism is inferred from EC50 values derived from calcium flux assays, with structural analogs like the ethyl amide derivative showing EC50 = 2.2 µM .

Q. How is the stability of 17-phenyl trinor prostaglandin F2α cyclopropyl methyl amide assessed in biological matrices?

Stability is evaluated using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify degradation products. Enzymatic conversion rates (e.g., amidase activity in corneal tissue) are measured by incubating the compound with tissue homogenates and tracking the formation of the free acid metabolite over time. For instance, the ethyl amide derivative shows a corneal conversion rate of ~25 µg/cornea/24 hours .

Q. What analytical methods are used to detect impurities or isomers in synthesized batches of this compound?

Reverse-phase HPLC with UV/Vis or tandem mass spectrometry (MS/MS) detects structural isomers (e.g., 5-trans isomers) and synthetic byproducts. For example, 5-trans-17-phenyl trinor PGF2α cyclopropyl methyl amide is identified as an impurity using retention time alignment and spectral comparison against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between 17-phenyl trinor prostaglandin F2α derivatives and their isomers?

Contradictions arise from differences in receptor binding kinetics or metabolic stability. A systematic approach includes:

  • Receptor-specific assays : Compare FP receptor activation (calcium mobilization) and binding affinity (Ki_i) across isomers.
  • Metabolic profiling : Quantify enzymatic conversion rates (e.g., amidase vs. esterase activity) in target tissues.
  • In vivo validation : Use glaucoma models (e.g., ocular hypertensive monkeys) to correlate IOP reduction with pharmacokinetic data .

Q. What experimental designs are optimal for evaluating the cross-talk between FP receptors and other prostanoid pathways (e.g., EP or TP receptors)?

Co-activation/antagonism studies in heterologous cell systems (e.g., HEK 293 cells co-expressing FP and EP receptors) are critical. For example:

  • Pre-treat cells with EP1/EP3 agonists (e.g., 17-phenyl trinor PGE2) and measure FP receptor desensitization via calcium imaging.
  • Use selective inhibitors (e.g., SC-19220 for EP1) to isolate pathway interactions.
  • Quantify second messengers (IP3, cAMP) to map signaling crosstalk .

Q. How can researchers optimize the enzymatic conversion of cyclopropyl methyl amide derivatives to their active free acid forms in ocular tissues?

  • Enzyme kinetics : Characterize corneal amidase kinetics (Km_m, Vmax_{max}) using purified enzymes or tissue lysates.
  • Prodrug engineering : Modify the amide moiety (e.g., cyclopropyl vs. ethyl groups) to alter hydrolysis rates.
  • Ex vivo models : Use perfused corneal chambers to simulate in vivo conversion efficiency .

Methodological Considerations

Q. What in vitro models are most relevant for studying the ocular hypotensive effects of this compound?

  • 3D corneal epithelial cultures : Measure transepithelial permeability and metabolic conversion.
  • Trabecular meshwork cells : Assess extracellular matrix remodeling and outflow facility using perfusion systems.
  • FP receptor knockout models : Validate target specificity by comparing wild-type and knockout responses .

Q. How should researchers address interspecies variability in preclinical studies of this compound?

  • Species-specific receptor profiling : Compare FP receptor sequence homology and agonist response thresholds (e.g., human vs. monkey vs. rodent).
  • Pharmacokinetic scaling : Adjust dosing regimens based on metabolic clearance rates across species.
  • Tissue distribution studies : Use radiolabeled analogs to track biodistribution in ocular compartments .

Data Interpretation and Validation

Q. What controls are essential when quantifying calcium mobilization in FP receptor assays?

  • Negative controls : FP receptor antagonists (e.g., AL-8810) to confirm signal specificity.
  • Positive controls : Native PGF2α or stable analogs (e.g., latanoprost) to benchmark responses.
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on baseline calcium levels .

Q. How can researchers differentiate between FP receptor-mediated and off-target effects in vivo?

  • Genetic ablation : Use FP receptor knockout animals or siRNA-mediated knockdown in target tissues.
  • Pharmacological validation : Co-administer selective antagonists (e.g., AL-8810) to block FP-dependent responses.
  • Biomarker profiling : Measure prostaglandin metabolites (e.g., 15-keto-PGF2α) to confirm pathway engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enamide
Reactant of Route 2
Reactant of Route 2
N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.